molecular formula C9H8N2O2S B019452 1-(Phenylsulfonyl)-1H-pyrazole CAS No. 108128-27-4

1-(Phenylsulfonyl)-1H-pyrazole

Cat. No. B019452
M. Wt: 208.24 g/mol
InChI Key: ATJIFKKDVQVXKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Phenylsulfonyl)-1H-pyrazole derivatives can be accomplished through various methods, including the reaction of propargyl alcohol with N-sulfonylhydrazone, which leads to the formation of dihydropyrazole intermediates. These intermediates can then undergo further transformations to yield the desired phenylsulfonyl pyrazole compounds. Such synthetic routes are advantageous due to their efficiency and the straightforward nature of the reaction conditions (Zhu et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)-1H-pyrazole derivatives has been elucidated using X-ray crystallography, revealing key insights into their three-dimensional arrangement and the electronic properties of the substituents. For instance, studies on related compounds have shown that the pyrazole ring can be exactly planar, with substituents affecting the electron distribution across the molecule, influencing its reactivity and physical properties (Kettmann et al., 2005).

Chemical Reactions and Properties

1-(Phenylsulfonyl)-1H-pyrazole undergoes a variety of chemical reactions, reflecting its rich chemistry. The presence of the phenylsulfonyl and pyrazole groups allows for reactions such as sulfonamidation, amidation, and the formation of complexes with metals, which can be leveraged in the synthesis of complex organic molecules or materials with specific functional properties. These reactions highlight the compound's role as a versatile intermediate in organic synthesis (Lee et al., 2016).

Physical Properties Analysis

The physical properties of 1-(Phenylsulfonyl)-1H-pyrazole derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents on the phenyl ring and the pyrazole moiety. These properties are critical for determining the compound's suitability for various applications, including its behavior in reaction conditions and its potential use in materials science. For example, the planarity of the pyrazole ring and the nature of hydrogen bonding within the crystal structure can affect the compound's melting point and solubility (Shahani et al., 2010).

Scientific Research Applications

  • Antiviral Applications : New derivatives of 1-(Phenylsulfonyl)-1H-Pyrazole show improved potency and selectivity in inhibiting Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) replication (Desideri et al., 2019).

  • Organic Synthesis : 2-Aminophenyl-1H-pyrazole effectively directs copper-mediated C-H bond amidation and sulfonamidation, producing amides and sulfonamides in moderate to excellent yields (Lee et al., 2016).

  • Material Science : 3(5)-phenol-1H-pyrazoles show potential for efficient blue solid emitters and tautomerization-induced ON/OFF fluorescence switching, providing insights into Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence mechanisms (Tang et al., 2016).

  • Pharmacological Applications : New 1H-pyrazole derivatives with an aryl sulfonate moiety show potential as anti-inflammatory agents and antimicrobial agents against various microbial strains (Kendre et al., 2013).

  • Synthetic Chemistry : Diazomethane-enyne sulfone reaction provides a convenient synthesis of alkynylpyrazoles, yielding 4-alkynyl-1H-pyrazoles and 4,5-Bis(alkynyl)-1H-pyrazoles in good yields (Yoshimatsu et al., 1997).

  • Antitumor Activity : Synthesized pyrazole-sulfonamide derivatives exhibit promising antitumor activity, particularly being cell selective against rat brain tumor cells, with a broad spectrum of anticancer activity comparable to 5-fluorouracil and cisplatin (Mert et al., 2014).

  • Anti-Inflammatory Properties : Diarylpyrazoles containing a phenylsulphone or carbonitrile moiety exhibit significant anti-inflammatory activity and potential as new anti-inflammatory agents with lower gastrointestinal side effects (Nassar et al., 2011).

  • Cancer Research : A synthesized compound with a planar pyrazole ring and strong conjugation with the 5-amino N atom shows potential as an antitumour agent (Kettmann et al., 2005).

  • Organic Synthesis and Catalysis : N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride, a related compound, serves as a potential intermediate for preparing nitrogen-heterocycles with applications in organic synthesis and catalysis (Ito et al., 1983).

  • Synthesis of Heterocycles : Tandem reaction of propargyl alcohol and N-sulfonylhydrazone allows for the synthesis of dihydropyrazole, used to prepare 3,3-diarylacrylonitrile, with N-sulfonyl allenamide as the key intermediate (Zhu et al., 2011).

Safety And Hazards

1-(Phenylsulfonyl)-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The field of sulfone chemistry, which includes compounds like 1-(Phenylsulfonyl)-1H-pyrazole, is a burgeoning area of research . The potential application of this chemistry for the synthesis of natural products is being explored . The development of metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds is also a promising future direction .

properties

IUPAC Name

1-(benzenesulfonyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-14(13,11-8-4-7-10-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJIFKKDVQVXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343306
Record name 1-BENZENESULFONYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-1H-pyrazole

CAS RN

108128-27-4
Record name 1-BENZENESULFONYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
Y Huang, H Hu, R Yan, L Lin, M Song… - Archiv der …, 2021 - Wiley Online Library
A series of 3‐phenyl‐1‐phenylsulfonyl pyrazoles containing an aminoguanidine moiety was designed, synthesized, and evaluated for their antimicrobial and anticancer activities. The …
Number of citations: 6 onlinelibrary.wiley.com
Q Zhang, B Hu, Y Zhao, S Zhao, Y Wang… - European Journal of …, 2020 - Wiley Online Library
A strategy for the rapid synthesis of 3‐substituted N‐sulfonyl pyrazoles via p‐TSA‐promoted cyclization reactions of sulfonyl hydrazines with N,N‐dimethyl enaminones has been …
N Desideri, R Fioravanti, L Proietti Monaco… - Frontiers in …, 2019 - frontiersin.org
A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines 7a-p and 8a-l, structurally related to previously synthesized and tested (N-(1,3-diphenyl-1H-pyrazol-4-yl)…
Number of citations: 20 www.frontiersin.org
R Surmont, G Verniest, N De Kimpe - Organic Letters, 2010 - ACS Publications
… Surprisingly, pyrazole 1 was entirely converted to a mixture of 5-amino-3-methyl-1-phenylsulfonyl-1H-pyrazole 2 (17) and 3-amino-5-methyl-1-phenylsulfonyl-1H-pyrazole 3 in a 9:1 …
Number of citations: 61 pubs.acs.org
SN Thore, SV Gupta, KG Baheti - Journal of Saudi Chemical Society, 2016 - Elsevier
A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates 3a–j were synthesized from condensation of various hydrazides 2a–j with ketene dithioacetal. The synthesized …
Number of citations: 26 www.sciencedirect.com
E Abdel-Latif, AGM Khalil - Research on Chemical Intermediates, 2015 - Springer
Cyanoacetic acid hydrazide derivatives were utilized as key intermediates for the synthesis of some new 3-amino- and 5-aminopyrazole derivatives. Coupling of N′-phenylsulfonyl-2-…
Number of citations: 3 link.springer.com
E Atzori - 2017 - iris.uniroma1.it
The Flaviviridae family represents a large group of viral pathogens which are divided, according to the current taxonomy, in four genera: Flavivirus (type spe¬ cies, yellow fever virus (…
Number of citations: 0 iris.uniroma1.it
GS Hassan, HH Kadry, SM Abou-Seri, MM Ali… - Bioorganic & medicinal …, 2011 - Elsevier
New series of pyrazolo[3,4-d]pyrimidines (7a–e and 13a–d) and pyrazole hydrazones 17a–d were synthesized and evaluated for their antiproliferative activity against human breast …
Number of citations: 100 www.sciencedirect.com
HM Refat, AA Fadda - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
In continuation of our efforts to find a new class of antimicrobial agents , a series of pyrazole, 1,2,4‐triazine, isoxazole, pyrimidine, and other related products containing a hydrazide …
Number of citations: 13 onlinelibrary.wiley.com
JD Newman, P Shah, J Chopra, E Shi, ME McFadden… - bioRxiv, 2021 - biorxiv.org
Vibrio bacteria are pathogens of fish, shellfish, coral, and humans due to contaminated seafood consumption. Vibrio virulence factors are controlled by the cell-to-cell communication …
Number of citations: 1 www.biorxiv.org

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